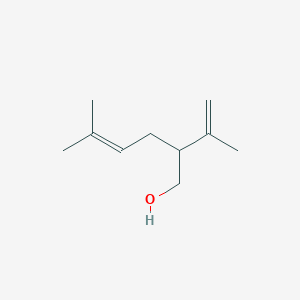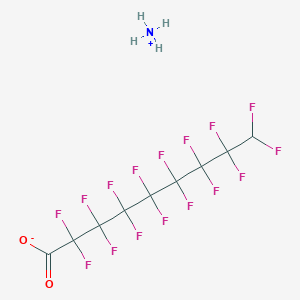
Ammonium hexadecafluorononanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium hexadecafluorononanoate, also known as AHFN, is a fluorinated compound that has been gaining attention in scientific research for its unique properties and potential applications. AHFN is a member of the perfluorinated carboxylic acid (PFCA) family, which are known for their high thermal and chemical stability, as well as their ability to repel water and oil.
Wirkmechanismus
The mechanism of action of Ammonium hexadecafluorononanoate is not fully understood, but it is believed to involve the interaction of the fluorine atoms with various biological molecules, including proteins and lipids. This interaction can alter the properties of these molecules, leading to changes in cellular function.
Biochemische Und Physiologische Effekte
Ammonium hexadecafluorononanoate has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the disruption of cellular membranes. These effects can lead to changes in cell function and can potentially have therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ammonium hexadecafluorononanoate in lab experiments is its high stability and resistance to degradation. This makes it a useful tool for studying the effects of various treatments on biological systems over time. However, Ammonium hexadecafluorononanoate is also highly toxic and can have negative effects on cellular function at high concentrations. This limits its use in certain types of experiments and requires careful handling and disposal procedures.
Zukünftige Richtungen
There are many potential future directions for research on Ammonium hexadecafluorononanoate, including:
1. Further studies on its potential as a drug delivery agent, including the development of new formulations and delivery methods.
2. Studies on the environmental impact of Ammonium hexadecafluorononanoate and its potential as a substitute for other PFCA compounds.
3. Investigations into the effects of Ammonium hexadecafluorononanoate on different types of cells and tissues, including the identification of potential therapeutic targets.
4. Studies on the mechanism of action of Ammonium hexadecafluorononanoate and its interactions with biological molecules, including the development of new analytical techniques for studying these interactions.
5. The development of new synthesis methods for Ammonium hexadecafluorononanoate and other fluorinated compounds, including the use of sustainable and environmentally friendly processes.
Conclusion
Ammonium hexadecafluorononanoate is a unique and versatile compound that has the potential to be used in a variety of scientific fields. Its high stability and resistance to degradation make it a valuable tool for studying biological systems over time, while its potential as a drug delivery agent and substitute for other PFCA compounds makes it an exciting area of research for the future. However, its toxicity and potential negative effects on cellular function require careful handling and disposal procedures, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of Ammonium hexadecafluorononanoate involves the reaction of perfluorooctanoic acid (PFOA) with ammonia in the presence of a catalyst. The resulting product is a white crystalline solid that is soluble in water and has a melting point of 250-255°C.
Wissenschaftliche Forschungsanwendungen
Ammonium hexadecafluorononanoate has been studied for its potential applications in a variety of scientific fields, including materials science, environmental science, and biomedical research. In materials science, Ammonium hexadecafluorononanoate has been used as a surface modifier for various materials, including metals, polymers, and ceramics, due to its ability to improve the surface properties of these materials.
In environmental science, Ammonium hexadecafluorononanoate has been studied for its potential as a substitute for PFOA, which has been found to be a persistent organic pollutant (POP) and a potential health hazard. Ammonium hexadecafluorononanoate has been found to have similar properties to PFOA, but with a lower environmental impact.
In biomedical research, Ammonium hexadecafluorononanoate has been studied for its potential as a drug delivery agent, due to its ability to cross cell membranes and its high stability in biological environments.
Eigenschaften
CAS-Nummer |
1868-86-6 |
|---|---|
Produktname |
Ammonium hexadecafluorononanoate |
Molekularformel |
C9H5F16NO2 |
Molekulargewicht |
463.12 g/mol |
IUPAC-Name |
azanium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoate |
InChI |
InChI=1S/C9H2F16O2.H3N/c10-1(11)3(12,13)5(16,17)7(20,21)9(24,25)8(22,23)6(18,19)4(14,15)2(26)27;/h1H,(H,26,27);1H3 |
InChI-Schlüssel |
WCOWRYUAIXGAPL-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Kanonische SMILES |
C(C(C(C(C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Andere CAS-Nummern |
1868-86-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




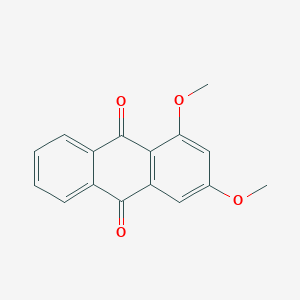
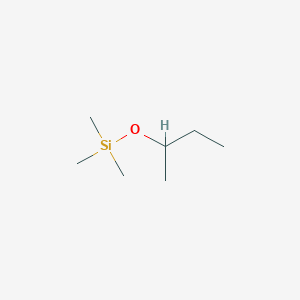

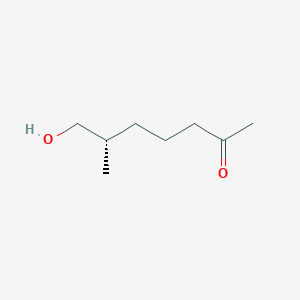
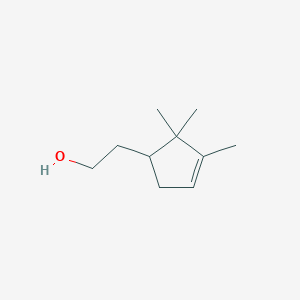
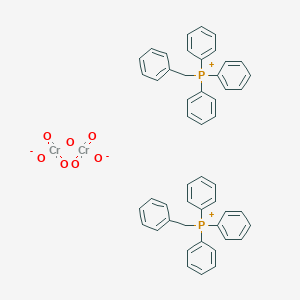
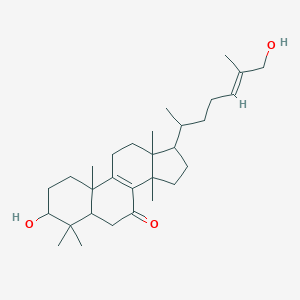
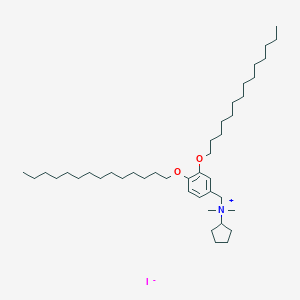
![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)
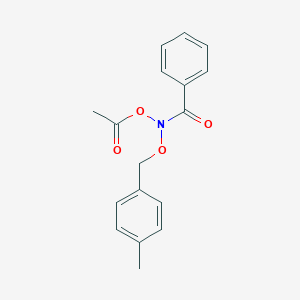
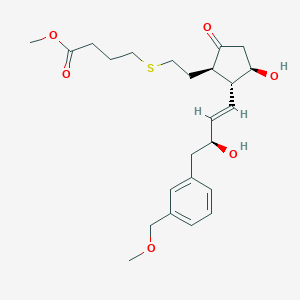
![Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate](/img/structure/B157804.png)
